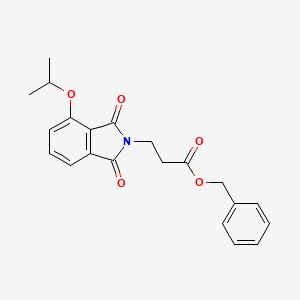
3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Bromo-1-(3,4-difluorophenyl)piperidin-2-one” is a chemical compound with the IUPAC name 3-bromo-1-(2,4-difluorobenzyl)-2-piperidinone . It has a molecular weight of 304.13 . The compound is stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12BrF2NO/c13-10-2-1-5-16(12(10)17)7-8-3-4-9(14)6-11(8)15/h3-4,6,10H,1-2,5,7H2 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . It has a molecular weight of 304.13 .Aplicaciones Científicas De Investigación
Organic Synthesis and Reaction Mechanisms
Captodative Alkenes Synthesis : Research has demonstrated the reactivity of piperidine with 3-bromo-3-buten-2-one, leading to the formation of captodative alkenes, which are compounds having both electron-donating and electron-withdrawing groups adjacent to a double bond. This reactivity is essential for synthesizing complex organic molecules (Rulev et al., 2003).
Hetarynes Reactions : The interaction of bromoethoxypyridines with lithium piperidide showcased the substitution reactions crucial for heterocyclic chemistry, which is pivotal for developing pharmaceuticals and agrochemicals (Plas et al., 2010).
Asymmetric Synthesis of Piperazines : A method for synthesizing 3-substituted piperidines from chiral non-racemic lactams via bromo derivatives highlights advances in asymmetric synthesis, crucial for the creation of enantiomerically pure compounds in drug development (Micouin et al., 1994).
Imidazolinones Synthesis : The selective reaction of 1- and 3-bromo-2-alkanones with piperidine leading to imidazolinones underlines the versatility of piperidine in nucleophilic substitution reactions, which are fundamental in organic synthesis (Zav’yalov et al., 1986).
Mechanistic Studies in SNAr Reactions : The use of piperidine in studying the nucleophilic aromatic substitution reactions of thiophene derivatives provides insights into reaction mechanisms, showcasing the importance of understanding how different functional groups influence reactivity (Spinelli et al., 1968).
Safety and Hazards
Propiedades
IUPAC Name |
3-bromo-1-(3,4-difluorophenyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF2NO/c12-8-2-1-5-15(11(8)16)7-3-4-9(13)10(14)6-7/h3-4,6,8H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSCTBQBDDZROG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC(=C(C=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2772285.png)

![[4-(4-hydroxyphenyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone](/img/structure/B2772288.png)
![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-quinoxalin-2-ylmethanone](/img/structure/B2772289.png)
![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine](/img/structure/B2772290.png)

![N-(2-(1-propyl-1H-benzo[d]imidazol-2-yl)ethyl)acetamide hydrochloride](/img/structure/B2772296.png)
![Ethyl 2-[2-[2-(3-chloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2772297.png)

![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)

![2-Fluoro-4-[3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidin-5-yl]phenyl methyl ether](/img/structure/B2772302.png)

![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2772306.png)